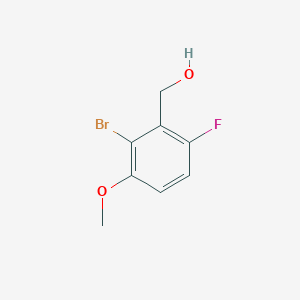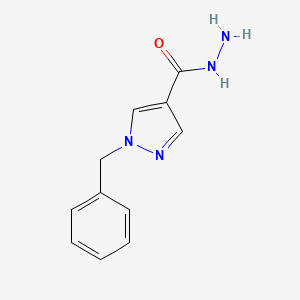
2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol, also known by its systematic name 2-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid 2-hydroxyethyl ester, is a synthetic organic compound. It is a colorless liquid with a mild odor. This compound has a variety of uses, from a reagent in laboratory experiments to a pharmaceutical intermediate.
Scientific Research Applications
2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a building block for the synthesis of other compounds. It is also used as a model compound to study the effects of halogen substitution on the reactivity of organic compounds.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol is not well understood. However, it is known that the compound is highly reactive and can easily undergo substitution reactions with other compounds. This reactivity is due to the presence of the halogen substituent, which increases the electron density of the molecule and makes it more reactive.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that the compound is highly reactive and can easily undergo substitution reactions with other compounds. It is also known that the compound can be toxic if ingested in large quantities.
Advantages and Limitations for Lab Experiments
2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol has several advantages for use in laboratory experiments. It is highly reactive and can easily undergo substitution reactions with other compounds. It is also relatively inexpensive and readily available. However, it can be toxic if ingested in large quantities and should be handled with care.
Future Directions
There are several potential future directions for 2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol. It could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals or agrochemicals. It could also be used as a model compound to study the effects of halogen substitution on the reactivity of organic compounds. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound.
Synthesis Methods
2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol can be synthesized through a reaction of 6-chloro-2-fluoro-3-methylphenol with 2-hydroxyethyl propionate in the presence of a base catalyst. The reaction takes place in an aqueous environment and is typically conducted at a temperature of 110-120°C. The reaction produces this compound as a colorless liquid with a mild odor.
properties
IUPAC Name |
2-(6-chloro-2-fluoro-3-methylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO/c1-6-4-5-7(11)8(9(6)12)10(2,3)13/h4-5,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSUWXNOAKOSKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(C)(C)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


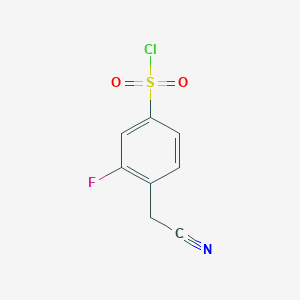
![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)
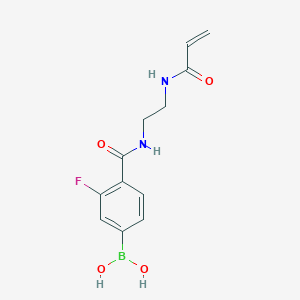
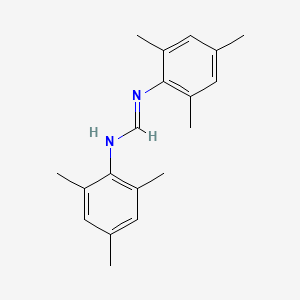


![3-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B6358257.png)
![2-Bromobenzo[d]thiazole-6-carboxamide](/img/structure/B6358261.png)



